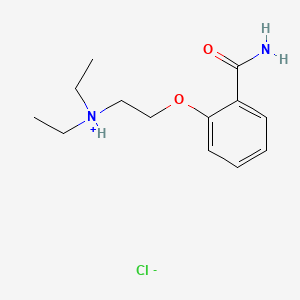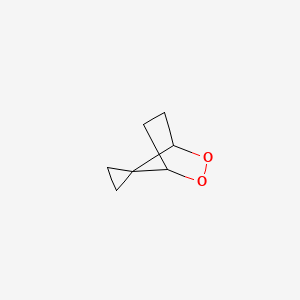
Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1'-cyclopropane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1’-cyclopropane) is a polycyclic compound with the molecular formula C7H10O2 and a molecular weight of 126.1531 . This compound is characterized by its unique spiro structure, which includes a bicyclic heptane ring fused with a cyclopropane ring through a dioxabicyclo linkage
Métodos De Preparación
The synthesis of Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1’-cyclopropane) involves several steps and specific reaction conditions. . The reaction conditions typically involve the use of catalysts and specific reagents to facilitate the formation of the spiro structure. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis .
Análisis De Reacciones Químicas
Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1’-cyclopropane) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1’-cyclopropane) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, the compound’s unique structure makes it a candidate for drug development and the study of biochemical pathways . Industrial applications include its use in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1’-cyclopropane) involves its interaction with specific molecular targets and pathways . The compound’s spiro structure allows it to bind to certain enzymes and receptors, modulating their activity . This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1’-cyclopropane) can be compared with other similar compounds, such as spiro(bicyclo[2.2.1]heptane-7,1’-cyclopropane) derivatives . These compounds share a similar spiro structure but differ in their specific chemical properties and reactivity . The uniqueness of Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1’-cyclopropane) lies in its dioxabicyclo linkage, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
67105-55-9 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
spiro[2,3-dioxabicyclo[2.2.1]heptane-7,1'-cyclopropane] |
InChI |
InChI=1S/C7H10O2/c1-2-6-7(3-4-7)5(1)8-9-6/h5-6H,1-4H2 |
Clave InChI |
KHFWLADMBPVICJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3(C1OO2)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)

![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
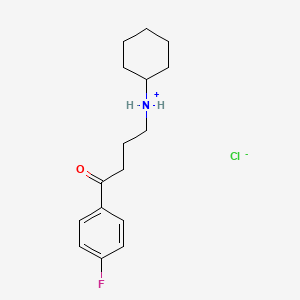
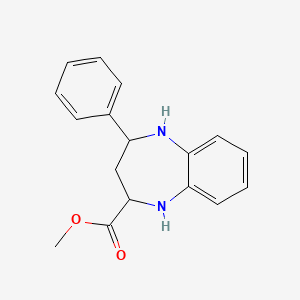
![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)
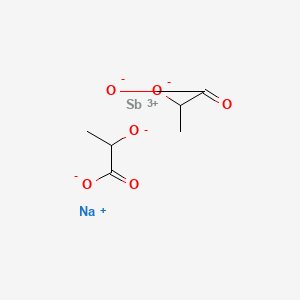
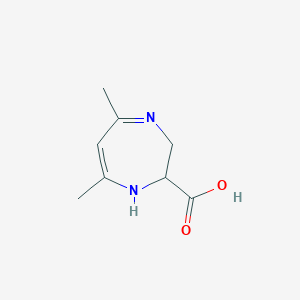
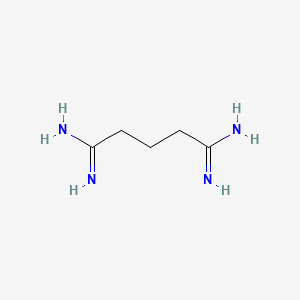
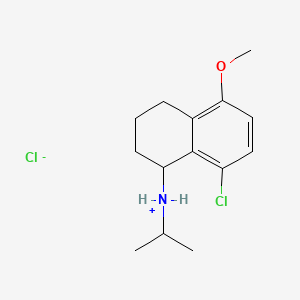
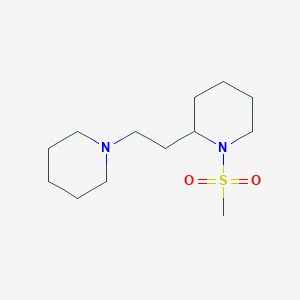
![7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13766759.png)
